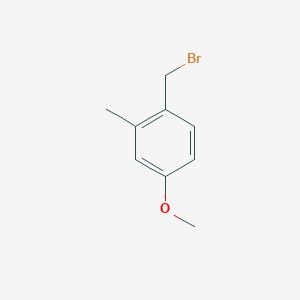
1-(Bromomethyl)-4-methoxy-2-methylbenzene
Overview
Description
“1-(Bromomethyl)-4-methoxy-2-methylbenzene” is also known as “4-Methoxybenzyl bromide”. It is a chemical compound with the linear formula: CH2BrC6H4OCH3 . It is used as a reagent for the protection of hydroxyl groups that can be removed by treatment with DDQ .
Chemical Reactions Analysis
The chemical reactions involving “1-(Bromomethyl)-4-methoxy-2-methylbenzene” would depend on the specific conditions and reactants present. As a brominated compound, it could potentially undergo various substitution or elimination reactions . More specific reaction analysis would require detailed experimental data.Scientific Research Applications
Photovoltaic Performance Enhancement
1-(Bromomethyl)-4-methoxy-2-methylbenzene derivatives, such as MDN-PCBM, have been investigated for improving the performance of polymer solar cells. A study by Jin et al. (2016) highlights the use of such derivatives to achieve higher power conversion efficiency and improved open circuit voltage in polymer solar cells compared to standard materials (Jin et al., 2016).
Material Synthesis
Sanford et al. (1999) explored the use of 1,4-bis(bromomethyl)-2-(2′-ethylhexyloxy)-5-methoxybenzene in the synthesis of poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene], demonstrating its efficiency in producing high yields and molecular weights of the polymer compared to other monomers (Sanford et al., 1999).
Liquid-phase Oxidation Processes
Okada and Kamiya (1981) researched the liquid-phase oxidation of methylbenzenes using a cobalt-copper-bromide system. In their study, they found high selectivities in the oxidation of p-methoxytoluene, leading to the formation of nuclear-brominated products like 3-bromo-4-methoxytoluene (Okada & Kamiya, 1981).
Radical Cyclization in Organic Synthesis
Esteves et al. (2007) explored the radical cyclization of propargyl bromoethers, including 1-bromo-2-methoxy-2-(prop-2′-ynyloxy)ethyl]benzene, to produce tetrahydrofuran derivatives. This study highlights the use of electrogenerated nickel(I) tetramethylcyclam in synthesizing high-yield organic compounds (Esteves et al., 2007).
Development of Advanced Macrocycles
Singh and Kumar (2007) investigated the synthesis of thia-aza macrocycles using derivatives such as 1,3-bis(bromomethyl)-2-methoxy-5-methylbenzene. These macrocycles showed potential in extracting transition metal ions and exhibited significant fluorescence changes upon interaction with these ions (Singh & Kumar, 2007).
Mechanism of Action
The mechanism of action of “1-(Bromomethyl)-4-methoxy-2-methylbenzene” would depend on its specific use. For instance, if used as a reagent in organic synthesis, its bromomethyl group could act as a leaving group, facilitating nucleophilic substitution reactions.
Future Directions
The future directions for “1-(Bromomethyl)-4-methoxy-2-methylbenzene” would likely involve its use in the synthesis of more complex organic compounds. Its bromomethyl group makes it a versatile reagent in organic synthesis, and future research may explore new reactions and applications for this compound .
properties
IUPAC Name |
1-(bromomethyl)-4-methoxy-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIICTJYHRBPDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10532463 | |
| Record name | 1-(Bromomethyl)-4-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10532463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-methoxy-2-methylbenzene | |
CAS RN |
52289-56-2 | |
| Record name | 1-(Bromomethyl)-4-methoxy-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52289-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-4-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10532463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




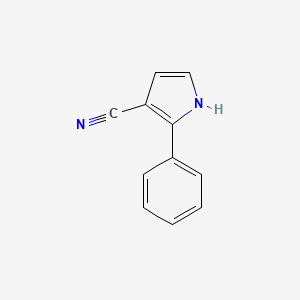
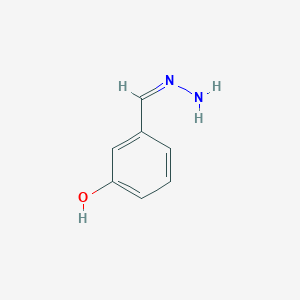

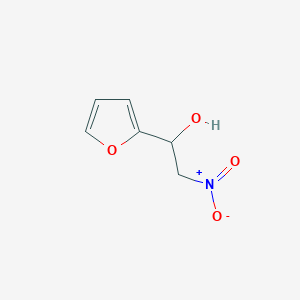

![2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B3270162.png)



![5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B3270187.png)
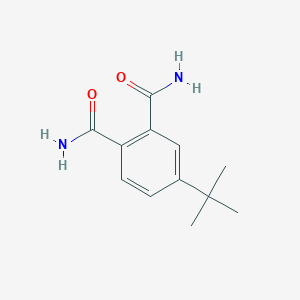
![3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B3270217.png)
